Boc-His(Bom)-OH

Peptide Synthesis Racemization Control Histidine Protection

Essential for Boc-SPPS. Bom group uniquely suppresses histidine racemization, ensuring ≤1% D-isomer in hormones like LHRH analogs. Stable to TFA, cleaved by HF. Non-interchangeable with Boc-His(Bzl)-OH or Boc-His(Trt)-OH. Achieve high-fidelity peptide synthesis.

Molecular Formula C19H25N3O5
Molecular Weight 375.4 g/mol
CAS No. 79950-65-5
Cat. No. B558303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-His(Bom)-OH
CAS79950-65-5
SynonymsBoc-L-His(Bom)-OH; N-Boc-N'-benzyloxymethyl-L-histidine; PubChem18939; CTK3J1700; MolPort-003-926-603; ZINC2391083; CB-897; AKOS015909968; AKOS015922847; AC-1153; RTR-025341; AJ-79743; AN-15179; BC215164; TR-025341; A7774; ST51054887; I14-3205; (2S)-3-[1-(benzyloxymethyl)imidazol-4-yl]-2-(tert-butoxycarbonylamino)propanoicacid; (S)-3-(1-((Benzyloxy)methyl)-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoicacid
Molecular FormulaC19H25N3O5
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CN(C=N1)COCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C19H25N3O5/c1-19(2,3)27-18(25)21-16(17(23)24)9-15-10-22(12-20-15)13-26-11-14-7-5-4-6-8-14/h4-8,10,12,16H,9,11,13H2,1-3H3,(H,21,25)(H,23,24)/t16-/m0/s1
InChIKeyIEAOAWZLUGOPJX-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-His(Bom)-OH (CAS 79950-65-5) – Procurement-Relevant Profile of the Orthogonally Protected Histidine Building Block


Boc-His(Bom)-OH (Nα-tert-butyloxycarbonyl-Nπ-benzyloxymethyl-L-histidine, CAS 79950-65-5, MW 375.42, C₁₉H₂₅N₃O₅ ) is a doubly protected histidine derivative designed for Boc-solid-phase peptide synthesis (SPPS). It carries an acid-labile Boc group on the α-amine and a benzyloxymethyl (Bom) group on the π‑nitrogen of the imidazole side chain . This combination delivers true orthogonality—Boc is cleaved by trifluoroacetic acid (TFA) while the Bom group requires hydrogenolysis (H₂/Pd) —enabling selective, sequential deprotection strategies that are inaccessible with the co-acid-labile Boc-His(Trt)-OH (CAS 32926-43-5) .

Boc-His(Bom)-OH Substitution Risk: Why Boc-His(Trt)-OH Cannot Serve as a Drop-In Replacement


Substituting Boc-His(Bom)-OH with the commonly used Boc-His(Trt)-OH introduces three scientifically verifiable risks that directly compromise peptide quality and process flexibility. First, the Trt analogue affords true orthogonality only in the Fmoc strategy; in Boc chemistry both Boc and Trt are removed simultaneously by TFA, forfeiting the sequential side-chain manipulation that the Bom group uniquely enables . Second, the Bom group provides measurable racemization resistance at the very coupling step, whereas the Trt group—despite its steric bulk—is associated with residual epimerisation that can be difficult to purge chromatographically [1]. Third, the Bom group is removed under neutral hydrogenolytic conditions, avoiding the strongly acidic global deprotection (e.g., HF or TFMSA) that the Trt group demands and that can degrade acid-sensitive peptide sequences [2]. These mechanistic distinctions mean that switching to the cheaper Trt analogue can silently erode enantiomeric purity, limit synthetic route design, and risk sequence integrity in long or sensitive peptides.

Boc-His(Bom)-OH Quantitative Differentiation Evidence vs. Boc-His(Trt)-OH and Other In-Class Candidates


Racemization Suppression: ≤1 % D-His formation in coupling vs. significant racemization documented for Trt-protected histidine

When Boc-His(Bom)-OH was coupled to a (D-Trp)₆-LHRH₃₋₁₀ fragment using three activating agents (mixed anhydride, CDI/HOBt, and DCC/HOBt), HPLC and enzymatic digestion demonstrated that practically no racemization occurs during the actual peptide synthesis. The ≤1 % D-histidine detected was attributed exclusively to racemization that pre-existed in the building-block preparation, not to the coupling step [1]. In contrast, the commercially dominant Trt-protected histidine (Fmoc-His(Trt)-OH) is explicitly reported to undergo significant racemization during solid-phase coupling, generating a His‑racemized impurity that could not be effectively purged by chromatographic purification [2]. This class-level inference positions the Bom-protected derivative as the lower-risk option for sequences in which His-epimer removal would be laborious or impossible.

Peptide Synthesis Racemization Control Histidine Protection

Orthogonal Deprotection: True orthogonality (Boc = acid / Bom = hydrogenolysis) vs. co-labile Boc + Trt that prevents sequential manipulation

Boc-His(Bom)-OH provides genuine orthogonality: the Boc group is cleaved under mild acidic conditions (e.g., 50 % TFA in CH₂Cl₂) while the Bom group remains intact and is subsequently removed by catalytic hydrogenolysis (H₂/Pd) . The commercially preferred alternative Boc-His(Trt)-OH carries two acid-labile groups (Boc and Trt) that are both removed simultaneously upon TFA treatment, offering no orthogonal differentiation . This fundamental chemical distinction means that only the Bom derivative permits sequential N-terminal and side-chain deprotection within the Boc strategy, a capability that is critical for fragment condensation approaches, for on-resin modification of the imidazole ring after chain assembly, and for the synthesis of peptides that are unstable to the strongly acidic conditions required for Trt removal .

Orthogonal Protection Boc Chemistry Peptide Synthesis Strategy

Proven Efficacy in Difficult LHRH Analog Synthesis vs. Trt-related Purity Issues in Late-Stage Sequences

In the synthesis of the LHRH analog (D-Trp)₆-LHRH₂₋₁₀, Boc-His(Bom)-OH was coupled to the 3–10 nonapeptide fragment by stepwise solid-phase elongation. Three different activation chemistries were tested, and in every case no racemization was detected that originated from the coupling step itself; the only D-His found (≤1 %) was traced to the building-block production [1]. By contrast, a 2022 process-development study on Fmoc-His(Trt)-OH reports that the racemized His impurity generated during coupling could not be effectively purged by chromatographic purification, forcing the team to apply a Design of Experiments (DOE) approach to mitigate the problem [2]. Although these studies address different backbone protection strategies (Boc vs. Fmoc), the side-chain protection is the variable driving the racemization outcome: Bom suppresses it; Trt does not. This pattern justifies selecting the Bom derivative for late-stage, high-value peptides where re‑synthesis of a failed batch carries disproportionate cost.

LHRH Analog Peptide Therapeutics Difficult Sequences

Bulk Availability and Purity Specification: ≥98 % (HPLC) at kg scale, enabling process-scale procurement

Boc-His(Bom)-OH is commercially available with a minimum HPLC purity of 98 % and a moisture content ≤0.5 %, at production scales up to kilograms [1]. While the Trt analogue Boc-His(Trt)-OH is also offered at similar purity levels (≥98 %), its production does not require the multi-step Bom synthesis, and consequently it is routinely stocked at larger scales and lower cost per gram . The Bom derivative’s higher unit price is offset, in applications where it is indicated, by the avoided cost of purging a non-removable racemization impurity and by the expanded synthetic flexibility it provides . Procurement teams should therefore evaluate cost not on a per-gram basis but in the context of total process cost—including yield loss, purification burden, and batch-failure risk—where the Bom derivative offers a quantifiable advantage.

Bulk Procurement Purity Specification Process Chemistry

Storage Stability: 3-year powder stability at –20 °C validated by vendor specifications

According to multiple reputable vendor datasheets, Boc-His(Bom)-OH powder is stable for 3 years when stored at –20 °C, and solutions prepared from it remain stable for 6 months at –20 °C [1]. This shelf-life benchmark permits laboratories to procure in bulk for multi-year project pipelines without degradation risk. Comparable long-term stability data for Boc-His(Trt)-OH are not consistently published across major suppliers, making head-to-head stability comparisons difficult; however, the Bom derivative’s documented 3-year stability provides a firm, vendor-validated basis for procurement planning.

Storage Stability Shelf Life Inventory Management

Boc-His(Bom)-OH Application Scenarios: Where the Evidence Justifies Its Selection Over Boc-His(Trt)-OH


Synthesis of Histidine-Containing Peptide Hormone Analogs Requiring Stringent Enantiomeric Purity (e.g., LHRH, GLP-1, Insulin-like Peptides)

When a bioactive peptide must contain L-histidine with stereochemical fidelity, the ≤1 % racemization demonstrated for Boc-His(Bom)-OH in LHRH analog synthesis [1] makes it the building block of choice. The alternative Trt-protected histidine has been shown to generate a racemized impurity that resists chromatographic removal [2], representing an unacceptable risk for pharmaceutical peptides where even low levels of D-His can abrogate biological activity or trigger immunogenicity. The Bom derivative’s established track record in a published LHRH analog campaign provides direct precedent for its use in structurally related therapeutic peptides.

Fragment Condensation and Convergent Peptide Synthesis Requiring Orthogonal Side-Chain Protection

Convergent strategies that assemble fully protected peptide segments demand that the histidine side chain remain masked during segment coupling and N-terminal deprotection. Boc-His(Bom)-OH’s true orthogonality—Boc removed by TFA while Bom survives until hydrogenolysis [1]—enables such strategies. Boc-His(Trt)-OH cannot serve this role; its Trt group is cleaved concomitantly with Boc under TFA treatment [2], leaving the imidazole unprotected and vulnerable to acylation, alkylation, or racemization during subsequent steps. Peptide chemists designing convergent Boc-chemistry routes therefore have a clear, chemically mandated reason to specify the Bom derivative.

On-Resin Histidine Side-Chain Modification Prior to Global Deprotection

In methodologies that require the imidazole ring to undergo selective chemical transformation (e.g., phosphorylation, glycosylation, or biotinylation) while the peptide remains anchored to the resin, the Bom group’s hydrogenolytic removal provides a uniquely orthogonal handle. The Boc group is first removed to allow chain elongation; the Bom group is then selectively cleaved under neutral H₂/Pd conditions to expose the imidazole for modification [1]. The acid-labile Trt group of Boc-His(Trt)-OH cannot survive the TFA steps needed for iterative N-terminal deprotection, precluding this synthetic tactic. This application directly exploits the quantitative orthogonality advantage established in Section 3.

GMP Peptide Process Development Where Purification Burden Is a Critical Cost Driver

In industrial peptide manufacturing, the cost of preparative HPLC purification often dominates the total cost of goods. The documented finding that Fmoc-His(Trt)-OH generates a racemized impurity that is not effectively purged by chromatographic purification [1] implies that processes relying on Trt-protected histidine may incur additional development time, reduced isolated yields, or batch rejections. Selecting Boc-His(Bom)-OH—which has been demonstrated to produce no coupling-associated racemization across multiple activation chemistries [2]—eliminates this purification bottleneck at the source, aligning with Quality-by-Design (QbD) principles and reducing the risk of costly late-stage process failures.

Quote Request

Request a Quote for Boc-His(Bom)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.